molecular formula C11H17N3O B1473035 3-Ethoxy-6-(piperidin-4-yl)pyridazine CAS No. 1955561-35-9

3-Ethoxy-6-(piperidin-4-yl)pyridazine

Cat. No.: B1473035
CAS No.: 1955561-35-9
M. Wt: 207.27 g/mol
InChI Key: ZUKKSDYRNYLCOS-UHFFFAOYSA-N
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Description

3-Ethoxy-6-(piperidin-4-yl)pyridazine is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating a pyridazine heterocycle as a central scaffold. The pyridazine ring is a nitrogen-containing diazine known for its unique physicochemical properties, including a high dipole moment for potential π-π stacking interactions, significant hydrogen-bonding capacity, and inherent polarity that can be advantageous in optimizing a molecule's properties . These characteristics make pyridazine derivatives valuable tools in molecular recognition and for probing biological targets . Researchers explore such compounds as key intermediates or pharmacophores in the synthesis of more complex molecules. For instance, structurally related pyridazine-piperidine compounds have been investigated in various therapeutic areas, highlighting the potential research applications of this chemical class . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

3-ethoxy-6-piperidin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-15-11-4-3-10(13-14-11)9-5-7-12-8-6-9/h3-4,9,12H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKKSDYRNYLCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Pyridazine Core

One common approach to synthesize 3-ethoxy-6-(piperidin-4-yl)pyridazine derivatives involves nucleophilic substitution reactions where a chloro or hydroxy substituent on the pyridazine ring is replaced by ethoxy or piperidinyl groups.

  • A process described in patent literature involves charging 3-[4-(2-chloroethyl)-1-piperidyl]-6-methyl-pyridazine as a solid into a stirred mixture containing 3-ethoxy-6-hydroxy-1,2-benzoxazole, cesium carbonate, and potassium iodide in N-methylpyrrolidone solvent at about 90°C. This mixture is stirred for an extended period (e.g., 10 hours) to facilitate substitution and coupling reactions.

  • After reaction, the mixture is cooled, and a mixture of water and tetrahydrofuran (THF) is added to precipitate the product, which is then filtered, washed, and dried to afford the target compound or its analogs.

Use of Piperidine Derivatives as Nucleophiles

The piperidin-4-yl moiety is commonly introduced via nucleophilic substitution using piperidine derivatives, such as N-Boc-piperidin-4-yl methylamine, which protects the amine during initial steps and can be deprotected later to yield the free amine.

  • In related heterocyclic syntheses, compounds like 4,5-dibromothiophene-2-carbaldehyde are converted through a sequence of reductions, halogenations, and nucleophilic substitutions with N-Boc-piperidin-4-yl methylamine to introduce the piperidinyl group. Although this example is from pyrazine chemistry, the principle applies similarly to pyridazine derivatives.

Multi-step Synthesis via Pyridazinamine Intermediates

Another strategy involves preparing amino-substituted pyridazine intermediates, which are then modified through acylation, cyclization, or coupling reactions to install the ethoxy and piperidinyl groups.

  • For example, synthesis of amino-ester intermediates followed by hydrolysis and subsequent treatment with reagents such as acetic anhydride or benzoyl chloride leads to pyridazine derivatives with various substituents. These intermediates can be functionalized further to introduce ethoxy groups at position 3 and piperidin-4-yl groups at position 6.

  • The synthesis of 3-amino-5,6-diphenylpyridazine-4-carboxylic acid as a key intermediate involves refluxing amino-ester in ethanolic sodium hydroxide, acidification, and recrystallization, yielding a high purity product suitable for further functionalization.

Recrystallization and Purification Techniques

  • The final compounds, including this compound or its analogs, are purified by recrystallization using solvent mixtures such as dichloromethane and ethanol with charcoal treatment to remove impurities and obtain anhydrous crystalline forms.

Summary of Key Reaction Conditions and Yields

Step/Reaction Type Reagents/Conditions Temperature Time Yield/Notes
Nucleophilic substitution 3-[4-(2-chloroethyl)-1-piperidyl]-6-methyl-pyridazine, 3-ethoxy-6-hydroxy-1,2-benzoxazole, Cs2CO3, KI, NMP 90°C ~10 hours High yield after filtration and washing
Piperidinyl substitution (protected) N-Boc-piperidin-4-yl methylamine, halogenated aldehyde Ambient to reflux Variable Intermediate for piperidine introduction
Amino-ester hydrolysis Ethanolic NaOH 2N Reflux 5 hours 87.9% yield of amino acid intermediate
Cyclization/acylation Acetic anhydride, benzoyl chloride, sodium acetate Reflux 15 hours Pyridazinoxazine derivatives formed, ~75-77% yield
Recrystallization Dichloromethane/ethanol, charcoal Ambient Variable Purification of anhydrous crystalline form

Detailed Research Findings

  • The nucleophilic substitution reaction in N-methylpyrrolidone with cesium carbonate and potassium iodide promotes efficient displacement of leaving groups on the pyridazine ring, facilitating the introduction of the piperidinyl substituent. The use of cesium carbonate as a base enhances the nucleophilicity of the piperidine nitrogen, while potassium iodide acts as a catalyst for halide exchange, improving reaction kinetics.

  • Protection of the piperidine amine with Boc groups during intermediate steps prevents unwanted side reactions and allows selective deprotection at later stages, ensuring high purity of the final compound.

  • Hydrolysis of amino-esters to amino-acids under reflux in ethanolic sodium hydroxide is a reliable method to generate key intermediates for further functionalization, with yields near 88% indicating efficient conversion and minimal side products.

  • Cyclization reactions under reflux with acetic anhydride and sodium acetate yield pyridazinoxazine derivatives, demonstrating the versatility of pyridazine chemistry in constructing fused heterocycles, which can be adapted for the synthesis of this compound analogs.

  • Recrystallization from mixed solvents and charcoal treatment is critical to obtain anhydrous, crystalline free base forms of the compound, which are important for stability and characterization in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-6-(piperidin-4-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

One of the most significant applications of 3-Ethoxy-6-(piperidin-4-yl)pyridazine is its potential as an anticancer agent. Research indicates that pyridazine derivatives, including this compound, exhibit promising activity against various cancer cell lines. For instance, studies have shown that 3,6-disubstituted pyridazines can act as effective inhibitors of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and are often dysregulated in cancer . The compound's structure allows it to interact with CDK2, suggesting a mechanism for inducing cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves molecular docking studies that reveal its binding affinity to CDK2. This interaction is crucial for inhibiting the kinase activity that promotes tumor growth . In vitro assays demonstrated that this compound significantly reduces cell proliferation in breast and ovarian cancer cell lines, indicating its potential as a therapeutic agent .

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various chemical reactions, including cycloaddition methods. The compound's structure allows for modifications that can enhance its pharmacological properties. For example, the introduction of different substituents at specific positions on the pyridazine ring can lead to variations in biological activity .

Broader Pharmacological Uses

Inhibition of SHP2-Mediated Disorders

Research has highlighted the potential of this compound as a SHP2 inhibitor, which may be beneficial in treating cancers associated with aberrant SHP2 activity. This includes various hematological malignancies such as acute myeloid leukemia (AML) and juvenile myelomonocytic leukemia (JMML) . The compound's ability to inhibit SHP2 signaling pathways suggests it could be part of combination therapies aimed at improving treatment outcomes for patients with these cancers.

Case Studies and Research Findings

A notable case study involved the assessment of this compound against several human cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating its potency compared to established chemotherapeutics . Additional studies focused on its pharmacokinetic properties, revealing favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles that support further development as a drug candidate .

Mechanism of Action

The mechanism of action of 3-Ethoxy-6-(piperidin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents (Position) Molecular Weight Key Features/Biological Activity Reference
3-Ethoxy-6-(piperidin-4-yl)pyridazine Ethoxy (C3), Piperidin-4-yl (C6) 221.28 g/mol Undisclosed activity; structural lead
3-Chloro-6-(piperidin-4-yloxy)pyridazine Chloro (C3), Piperidin-4-yloxy (C6) 250.12 g/mol Potential antibacterial/antifungal
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 3-Methylphenyl (C6), Carboxylic acid (piperidine) 297.35 g/mol Enhanced solubility; kinase inhibition
3-Ethoxy-6-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}-1,2-benzoxazole (Vapendavir) Ethoxy (C3), Extended piperidine-ethoxy-benzoxazole 469.42 g/mol Antiviral (enterovirus/rhinovirus)

Substituent Impact:

  • Piperidine Modifications : Carboxylic acid substituents (e.g., in 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid) improve aqueous solubility and enable salt formation, critical for pharmacokinetics .
  • Extended Linkers : Vapendavir’s benzoxazole-piperidine-ethoxy chain demonstrates how elongation and heterocyclic fusion expand antiviral activity .

Pharmacological Activity Comparisons

Antimicrobial Activity:

  • Cis-Isomer Preference: In pyridazinium derivatives, cis-isomers exhibit superior antimicrobial activity compared to trans-isomers. For example, cis-configured pyrrolopyridazines show enhanced efficacy against Pseudomonas aeruginosa and Candida albicans .
  • Substituent Selectivity : Aryl substituents (e.g., 4’-tolyl or 4’-chlorophenyl) in triazolopyridazine derivatives correlate with potent antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to ampicillin .

Antiviral and Kinase Inhibition:

  • Vapendavir: This structurally complex pyridazine derivative inhibits enterovirus/rhinovirus replication by targeting viral capsid proteins, highlighting the role of extended substituents in viral entry blockade .

Biological Activity

3-Ethoxy-6-(piperidin-4-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2OC_{13}H_{18}N_2O. The compound features a pyridazine ring substituted with an ethoxy group and a piperidine moiety, which is crucial for its biological activity.

This compound primarily acts as an inhibitor of specific enzymes involved in critical cellular pathways. Notably, it has shown potent inhibitory activity against Class I phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kα and PI3Kβ, which are implicated in various diseases, including cancer and inflammatory disorders .

Biochemical Pathways

The inhibition of PI3K affects the downstream AKT/mTOR signaling pathway, leading to alterations in cell proliferation, survival, and metabolism . This pathway is frequently dysregulated in cancers, making PI3K inhibitors valuable in therapeutic strategies.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies .

Cell Line IC50 (µM) Effect
FaDu (hypopharyngeal)15Cytotoxicity
HeLa (cervical)20Apoptosis induction
Caco-2 (colon)25Growth inhibition

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It reduces the production of pro-inflammatory cytokines in vitro, suggesting potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study assessing the cytotoxic effects of various pyridazine derivatives found that this compound had a superior growth inhibition profile compared to other derivatives tested against HeLa and FaDu cells .
  • Mechanistic Insights : Another investigation revealed that the compound's mechanism involves the disruption of the PI3K/AKT pathway, leading to decreased cell survival rates in tumor models .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound is metabolized by cytochrome P450 enzymes, indicating a need for further studies on its metabolic stability and potential drug interactions .

Q & A

Q. Q1. How can I optimize the synthesis of 3-Ethoxy-6-(piperidin-4-yl)pyridazine while minimizing byproducts?

Methodological Answer:

  • Synthetic Routes : Begin with functionalization of pyridazine cores. For example, microwave-assisted synthesis (600 W, 150°C, 30 min) can improve reaction efficiency and reduce side reactions compared to conventional heating .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the target compound. Monitor purity via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .
  • Byproduct Mitigation : Employ anhydrous conditions and inert gas (N₂/Ar) to suppress oxidation or hydrolysis of the ethoxy and piperidinyl groups .

Q. Q2. What are the key spectroscopic techniques for characterizing this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Expect signals at δ 1.4–1.5 ppm (piperidine CH₂), δ 4.1 ppm (ethoxy OCH₂), and δ 8.2–8.5 ppm (pyridazine aromatic protons). Compare with analogous pyridazine derivatives .
    • ¹³C NMR : Confirm ethoxy (δ 65–70 ppm) and piperidine carbons (δ 45–50 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺. Expected m/z: ~234.15 (C₁₁H₁₈N₃O) .
  • X-ray Crystallography : If crystals are obtained, refine structures using SHELX (SHELXL-97) for bond-length validation and disorder modeling .

Q. Q3. How do I assess the physicochemical stability of this compound under varying pH conditions?

Methodological Answer:

  • Stability Studies : Prepare solutions in buffers (pH 1–13) and incubate at 25°C/40°C. Monitor degradation via HPLC (C18 column, 1 mL/min, 254 nm).

  • Key Parameters :

    pHDegradation Half-Life (25°C)Major Degradants
    1>30 daysHydrolysis products (e.g., 6-(piperidin-4-yl)pyridazin-3-ol)
    13~7 daysEthoxy cleavage and ring-opening

Advanced Research Questions

Q. Q4. What mechanistic insights exist for the reactivity of the piperidin-4-yl group in this compound during functionalization?

Methodological Answer:

  • Nucleophilic Substitution : The piperidine nitrogen can undergo alkylation/acylation. For example, react with benzyl bromide (K₂CO₃, DMF, 80°C) to form N-benzyl derivatives. Monitor via LC-MS .
  • Steric Effects : Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity. The axial position of the piperidine nitrogen may hinder reactions requiring planar transition states .

Q. Q5. How can I design assays to evaluate the biological activity of this compound against bacterial targets?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against E. coli dihydrofolate reductase (DHFR) using UV-Vis (decrease in NADPH absorbance at 340 nm) .
    • MIC Determination : Use broth microdilution (0.5–128 µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative strains .
  • In Vivo Models : For anti-inflammatory activity, use a murine LPS-induced cytokine release model (dose: 10–50 mg/kg, oral) .

Q. Q6. What strategies resolve contradictions in reported solubility data for pyridazine derivatives like this compound?

Methodological Answer:

  • Data Validation :
    • Solubility Testing : Use shake-flask method (24 hr equilibration in PBS/octanol) with HPLC quantification. Compare with PubChem data .
    • LogP Calculation : Employ computational tools (e.g., ACD/LogP) and validate via experimental partition coefficients .
  • Confounding Factors : Crystalline vs. amorphous forms (analyze via XRD) and residual solvents (GC-MS headspace analysis) can skew results .

Q. Q7. How do I address discrepancies in crystallographic data for this compound analogs?

Methodological Answer:

  • Refinement Protocols : Use SHELXL-97 with TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5%) .
  • Cross-Validation : Compare with NMR-derived torsion angles (e.g., piperidine chair conformation) to resolve ambiguities .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

ParameterValue/MethodReference
LogP (octanol/water)1.8 ± 0.2 (HPLC)
Aqueous Solubility (25°C)2.1 mg/mL (pH 7.4)
Melting Point178–180°C (DSC)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-Ethoxy-6-(piperidin-4-yl)pyridazine
Reactant of Route 2
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3-Ethoxy-6-(piperidin-4-yl)pyridazine

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